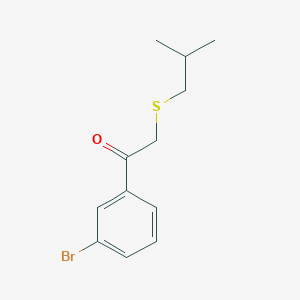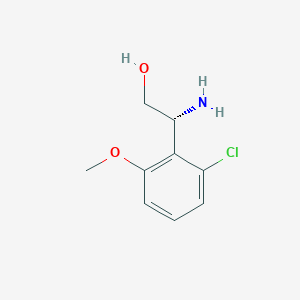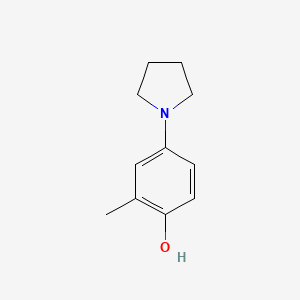![molecular formula C11H16ClNO3 B13559825 3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
3-[2-(Methylamino)propoxy]benzoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is a chemical compound with a complex structure that includes a benzoic acid moiety linked to a methylamino group via a propoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:
Nitration: of benzoic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group.
Alkylation: of the amino group with a propoxy chain.
Methylation: of the resulting compound to introduce the methylamino group.
Hydrochloride formation: by reacting the final product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反応の分析
Types of Reactions
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[2-(Methylamino)propoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)benzoic acid
- 3-Amino-2-methylbenzoic acid
- 3-(Methylamino)propoxybenzoic acid
Uniqueness
3-[2-(Methylamino)propoxy]benzoic acid hydrochloride is unique due to its specific structure, which includes a propoxy chain linking the benzoic acid and methylamino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
特性
分子式 |
C11H16ClNO3 |
|---|---|
分子量 |
245.70 g/mol |
IUPAC名 |
3-[2-(methylamino)propoxy]benzoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-8(12-2)7-15-10-5-3-4-9(6-10)11(13)14;/h3-6,8,12H,7H2,1-2H3,(H,13,14);1H |
InChIキー |
SHRIMDNGOWEXDZ-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC(=C1)C(=O)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



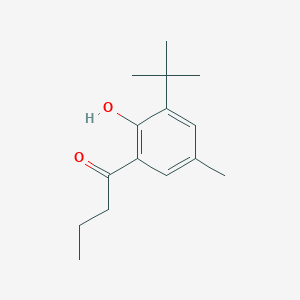
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)
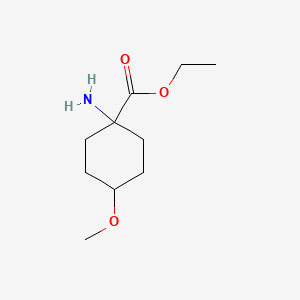
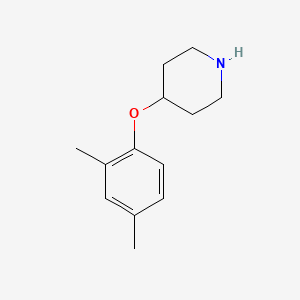
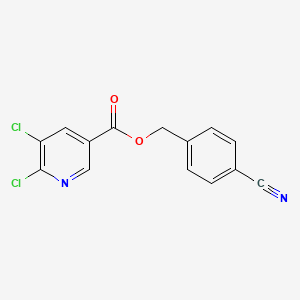
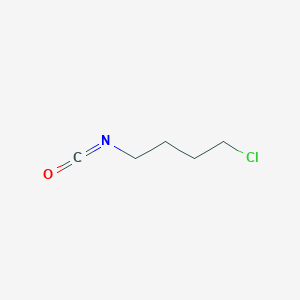
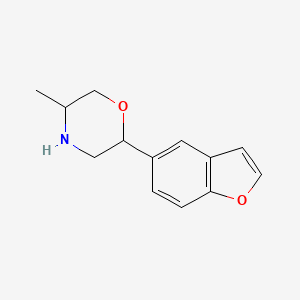

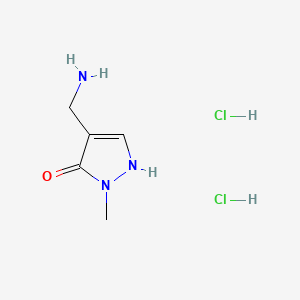
![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
